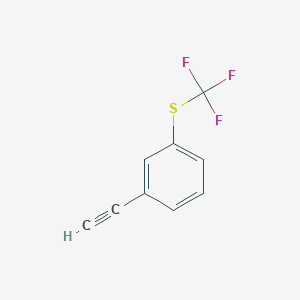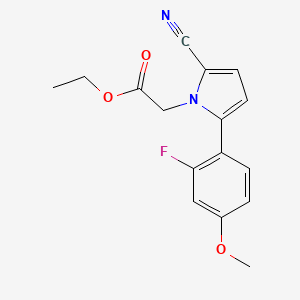
ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate is a complex organic compound that features a pyrrole ring substituted with a cyano group and a fluoro-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the cyano and fluoro-methoxyphenyl groups. The final step involves esterification to form the ethyl acetate group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the cyano group or to reduce the ester group to an alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and fluoro groups can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(2-cyano-5-phenyl-1H-pyrrol-1-yl)acetate: Lacks the fluoro and methoxy groups, which may result in different chemical and biological properties.
Ethyl 2-(2-cyano-5-(4-methoxyphenyl)-1H-pyrrol-1-yl)acetate: Contains a methoxy group but no fluoro group, affecting its reactivity and applications.
Ethyl 2-(2-cyano-5-(2-fluorophenyl)-1H-pyrrol-1-yl)acetate: Similar structure but without the methoxy group, leading to variations in its chemical behavior.
Uniqueness
Ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. These substituents can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H15FN2O3 |
|---|---|
Poids moléculaire |
302.30 g/mol |
Nom IUPAC |
ethyl 2-[2-cyano-5-(2-fluoro-4-methoxyphenyl)pyrrol-1-yl]acetate |
InChI |
InChI=1S/C16H15FN2O3/c1-3-22-16(20)10-19-11(9-18)4-7-15(19)13-6-5-12(21-2)8-14(13)17/h4-8H,3,10H2,1-2H3 |
Clé InChI |
WLSCFWBBMGOAAL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C(=CC=C1C2=C(C=C(C=C2)OC)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


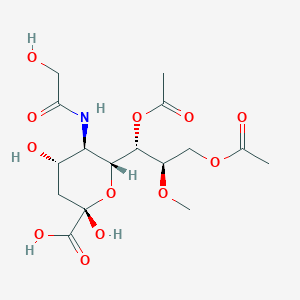

![2-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B12854422.png)
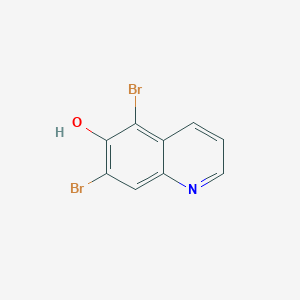

![2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12854439.png)
![(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12854440.png)
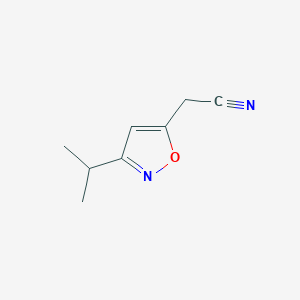

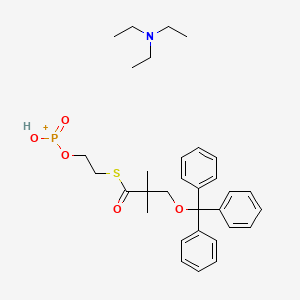
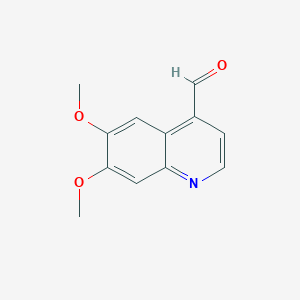
![1-(4,6-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B12854472.png)
![4-Hydroxy-2-(methylthio)benzo[d]oxazole](/img/structure/B12854476.png)
